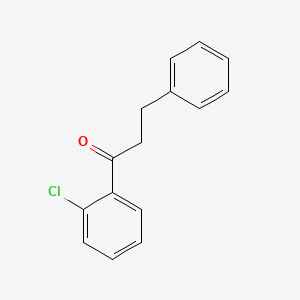

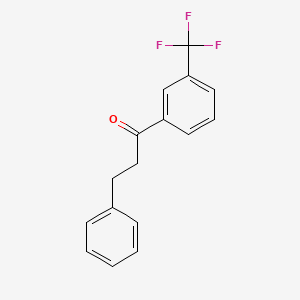

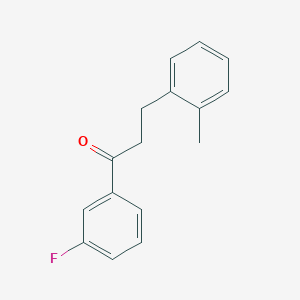

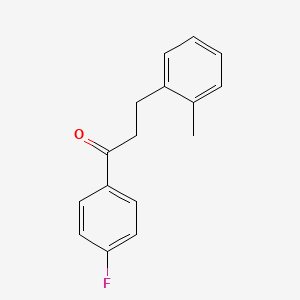

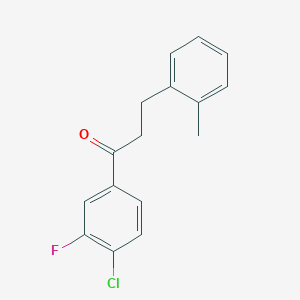

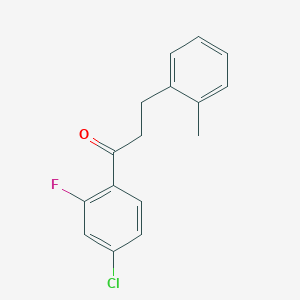

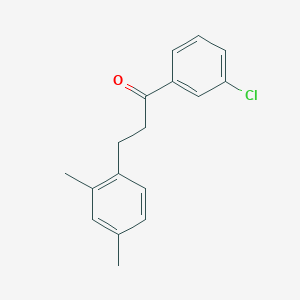

3'-Chloro-3-(2,4-dimethylphenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3'-Chloro-3-(2,4-dimethylphenyl)propiophenone" is not directly studied in the provided papers. However, the papers do discuss various chlorinated aromatic compounds and their synthesis, molecular structures, and chemical properties, which can be relevant to understanding similar compounds .

Synthesis Analysis

The synthesis of chlorinated aromatic compounds can involve different methods, including electrooxidative chlorination as seen in the preparation of 3-Chlor

Aplicaciones Científicas De Investigación

Scientific Field

- Technical Details: The reaction conditions, such as temperature, pH, and the choice of solvent, are optimized to achieve high enantioselectivity and yield . Results Summary: The bio-catalyzed method typically results in high enantioselectivity with good yields, making it a valuable process for producing chiral intermediates for pharmaceuticals.

Phenylation of 3’-Chloropropiophenone

Scientific Field

- Technical Details: The reaction is carried out under controlled conditions, often involving inert atmospheres and dry solvents to prevent unwanted side reactions . Results Summary: The phenylation process is typically characterized by its efficiency and selectivity, providing a straightforward route to the desired product.

Synthesis of (S)-Dapoxetine

Scientific Field

Vinylation, Alkylation, and Dienylation of Ketones

Scientific Field

- Technical Details: The reactions are performed under controlled conditions, with careful selection of catalysts and reaction parameters to achieve the desired modification . Results Summary: The outcome of these reactions is the successful modification of ketones, which can be used in the development of new materials or as intermediates in further chemical syntheses.

Preparation of Thiazine Derivatives

Scientific Field

- Technical Details: The synthesis may involve cyclization reactions and the use of sulfur-containing reagents to form the thiazine ring . Results Summary: The synthesized thiazine derivatives are evaluated for their antibacterial activity, with some showing significant potential as new antibacterial agents.

Enantioselective Phenylation

Scientific Field

- Technical Details: The process is optimized by adjusting these parameters to maximize the production of the desired enantiomer . Results Summary: The research has led to improved methods for achieving high enantioselectivity in the phenylation of ketones, which is valuable for the synthesis of chiral drugs.

Development of Liquid Crystals

Scientific Field

- Technical Details: Parameters like temperature and concentration are crucial for the formation of the desired mesophase . Results Summary: The synthesized liquid crystals display specific thermal and optical properties suitable for application in display technologies.

Creation of Organic Light-Emitting Diodes (OLEDs)

Scientific Field

- Technical Details: The doping concentration and the choice of host materials are optimized for maximum efficiency . Results Summary: The use of this compound in OLEDs can lead to improved luminance and device longevity.

Synthesis of Antidepressant Agents

Scientific Field

- Technical Details: Reactions are carried out under strict conditions to ensure the formation of the correct isomers . Results Summary: The resulting antidepressant agents show promising efficacy in preclinical trials.

Production of High-Performance Polymers

Scientific Field

- Technical Details: Reaction conditions such as temperature, pressure, and catalysts are finely tuned . Results Summary: The polymers produced exhibit superior properties and are suitable for advanced engineering applications.

Pesticide Formulation

Scientific Field

- Technical Details: The synthesis involves careful control of reaction conditions to yield the desired products . Results Summary: The pesticides formulated using this compound demonstrate effective pest control in agricultural settings.

Chemical Sensors Development

Scientific Field

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-6-7-14(13(2)10-12)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYSQEBTJBMQIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644680 |

Source

|

| Record name | 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Chloro-3-(2,4-dimethylphenyl)propiophenone | |

CAS RN |

898793-90-3 |

Source

|

| Record name | 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

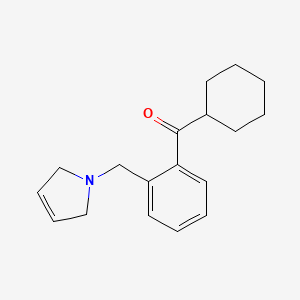

![Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1343418.png)